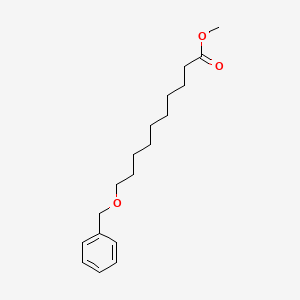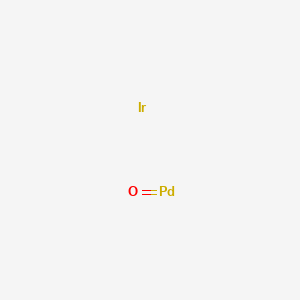
Iridium--oxopalladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–oxopalladium (1/1) is a complex compound that combines the unique properties of iridium and palladium Both elements are transition metals known for their catalytic abilities and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iridium–oxopalladium (1/1) typically involves the reaction of iridium and palladium precursors under controlled conditions. One common method is the co-precipitation of iridium and palladium salts followed by calcination. The reaction conditions often include high temperatures and the presence of an oxidizing agent to facilitate the formation of the oxo-bridge between the metals.
Industrial Production Methods: Industrial production of iridium–oxopalladium (1/1) may involve large-scale co-precipitation processes, followed by purification steps such as filtration and drying. The use of advanced techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) can also be employed to produce high-purity iridium–oxopalladium (1/1) for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions: Iridium–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are often more reactive.
Reduction: Reduction reactions can convert iridium–oxopalladium (1/1) to lower oxidation states, altering its catalytic properties.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iridium or palladium centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or halides under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state complexes.
Applications De Recherche Scientifique
Iridium–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical assays and as potential therapeutic agents.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to interact with biological molecules and induce cell death.
Industry: Iridium–oxopalladium (1/1) is employed in industrial catalysis processes, such as in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which iridium–oxopalladium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a surface for reactants to interact, lowering the activation energy of reactions.
Redox Reactions: It can participate in redox reactions, altering the oxidation state of reactants and facilitating various chemical transformations.
Biological Interactions: In biological systems, iridium–oxopalladium (1/1) can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Iridium–oxopalladium (1/1) can be compared with other similar compounds, such as:
Iridium Complexes: Known for their photophysical properties and use in light-emitting devices.
Palladium Complexes: Widely used in catalysis, particularly in carbon-carbon coupling reactions.
Rhodium Complexes: Similar to iridium and palladium complexes, rhodium compounds are also used in catalysis and have unique reactivity profiles.
Uniqueness: Iridium–oxopalladium (1/1) stands out due to its combination of iridium and palladium, offering a unique set of catalytic properties and reactivity that can be tailored for specific applications.
Propriétés
Numéro CAS |
142261-85-6 |
|---|---|
Formule moléculaire |
IrOPd |
Poids moléculaire |
314.64 g/mol |
Nom IUPAC |
iridium;oxopalladium |
InChI |
InChI=1S/Ir.O.Pd |
Clé InChI |
PNZMFLMTOOSMGP-UHFFFAOYSA-N |
SMILES canonique |
O=[Pd].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


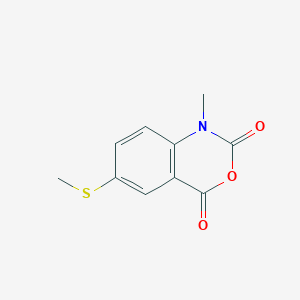
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

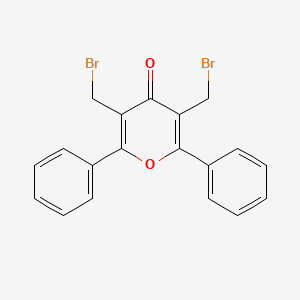

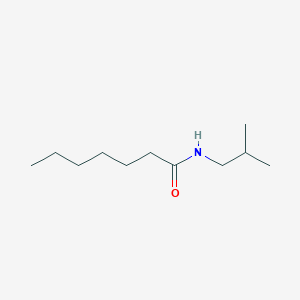
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
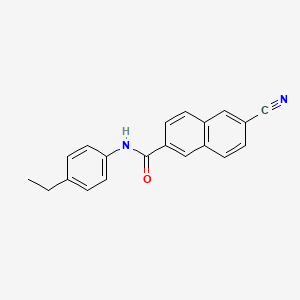
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
